![molecular formula C16H15ClN4O5S B14000360 2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide CAS No. 53118-39-1](/img/structure/B14000360.png)
2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoylformyl group, and a sulfamoyl group attached to a phenyl ring, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with formamide to form the carbamoylformyl intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .
化学反応の分析
Types of Reactions
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
N-(3-chloro-4-hydroxyphenyl)acetamide: Similar in structure but with a hydroxyl group instead of a sulfamoyl group.
N-(4-chlorophenyl)acetamide: Lacks the carbamoylformyl and sulfamoyl groups, making it less complex.
N-(3-chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of a sulfamoyl group.
Uniqueness
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
53118-39-1 |
|---|---|
分子式 |
C16H15ClN4O5S |
分子量 |
410.8 g/mol |
IUPAC名 |
2-[2-(4-acetamidophenyl)sulfonylhydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C16H15ClN4O5S/c1-10(22)18-12-5-7-14(8-6-12)27(25,26)21-20-16(24)15(23)19-13-4-2-3-11(17)9-13/h2-9,21H,1H3,(H,18,22)(H,19,23)(H,20,24) |
InChIキー |
WAZUNRAJSBBOKB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


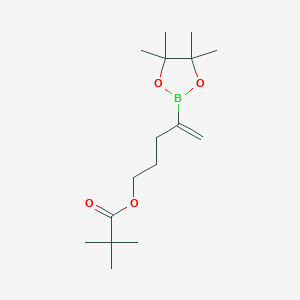
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
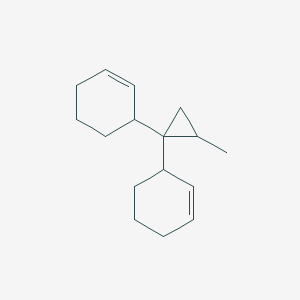
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

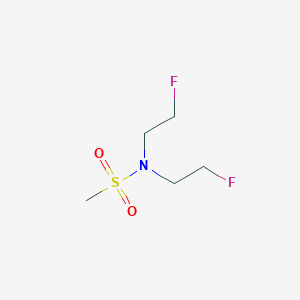
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
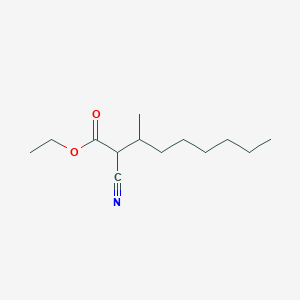
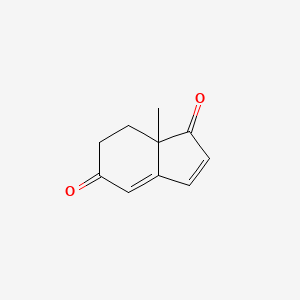

![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)


